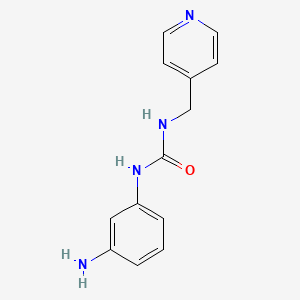

3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea

Beschreibung

Background and Significance of Urea Derivatives in Chemical Research

The urea functional group has maintained its position as one of the most important structural motifs in organic chemistry since Friedrich Wöhler's groundbreaking synthesis in 1828, which marked the beginning of modern organic chemistry. This historic achievement demonstrated for the first time that organic compounds could be synthesized from inorganic starting materials, fundamentally challenging the prevailing doctrine of vitalism. The significance of this discovery extends far beyond its historical importance, as urea derivatives have subsequently become central to drug development and medicinal chemistry due to their exceptional capability to form multiple stable hydrogen bonds with protein and receptor targets.

Contemporary research has revealed that urea-containing compounds are increasingly utilized in medicinal chemistry and drug design to establish key drug-target interactions and fine-tune crucial drug-like properties. The urea functionality demonstrates remarkable versatility in biological systems, serving as a crucial component in numerous bioactive compounds, including a variety of clinically approved therapies. The structural characteristics of urea derivatives enable them to participate in critical hydrogen bonding interactions with main-chain atoms and side-chain atoms of target proteins, contributing to specific biological activity, drug actions, and improved drug properties.

The conformational properties of urea derivatives further enhance their significance in chemical research. The urea functionality exhibits a certain degree of conformational restriction due to the presence and delocalization of nonbonded electrons on nitrogens into the adjacent carbonyl group. This electronic delocalization results in three resonance structures that influence the overall geometry of the molecule, with the two urea nitrogens adopting a geometry between trigonal and tetrahedral. These conformational characteristics directly impact the biological activity and pharmacological properties of urea-based compounds.

Recent developments in urea chemistry have expanded beyond traditional medicinal applications to include roles as starting motifs for the generation of artificial beta-sheets and peptidomimetics. Additionally, urea derivatives serve as valuable linkers for the development of antibody-drug conjugates and as building blocks in combinatorial chemistry. The broad applicability of urea derivatives has stimulated the development of numerous synthetic methodologies, ranging from traditional approaches involving phosgene and isocyanates to more environmentally friendly alternatives using carbonates, carbonyldiimidazole, and carbon dioxide-based systems.

Molecular Identity and Classification of 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea

This compound represents a specific member of the aryl urea family, characterized by its unique combination of aromatic amine and pyridine functionalities connected through a central urea linkage. The compound bears the Chemical Abstracts Service registry number 1036479-31-8 and possesses the molecular formula Carbon₁₃ Hydrogen₁₄ Nitrogen₄ Oxygen₁, corresponding to a molecular weight of 242.28 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is N-(3-aminophenyl)-N'-(4-pyridinylmethyl)urea, reflecting its structural composition.

The molecular architecture of this compound can be analyzed through its constituent structural elements. The compound contains three key structural components that define its chemical behavior: a urea linkage serving as the central connecting element, a 3-aminophenyl group attached to one nitrogen of the urea moiety, and a pyridin-4-ylmethyl group attached to the other nitrogen of the urea moiety. This arrangement creates a molecule with multiple hydrogen bond donors and acceptors, including the urea carbonyl oxygen, urea nitrogen atoms, pyridine nitrogen, and the amino group on the phenyl ring.

Chemical structure analysis reveals that the compound exhibits both hydrophilic and hydrophobic characteristics, with the amino and pyridine nitrogen atoms providing polar character while the aromatic rings contribute to lipophilic properties. The compound's structural features position it within the broader classification of heterocyclic aromatic compounds, specifically as a substituted urea derivative incorporating both phenyl and pyridyl moieties. The presence of the pyridine ring system introduces additional chemical reactivity and potential coordination chemistry applications, while the aniline functionality provides opportunities for further chemical modifications.

Physical property predictions based on structural analysis suggest that this compound exists as a solid at room temperature, consistent with similar urea derivatives of comparable molecular weight. The compound's calculated logarithmic partition coefficient value of 0.78 indicates moderate lipophilicity, suggesting balanced solubility characteristics between aqueous and organic phases. Additional molecular descriptors include eighteen heavy atoms, three rotatable bonds, two ring systems, and a polar surface area of 80 square angstroms.

Historical Context of Structurally Related Urea Compounds

The development of structurally related urea compounds has followed a trajectory closely paralleling advances in organic synthesis and medicinal chemistry throughout the twentieth and twenty-first centuries. Early examples of medicinal urea derivatives include compounds developed by Bayer's laboratories in Germany, particularly the colorless derivative of trypan red that demonstrated potent antitrypanosomal activity. This early success led to the discovery of suramin, a urea-derived compound with potent antitrypanosomal properties that remains an effective therapy for the early stage of sleeping sickness caused by protozoan parasites.

The historical progression of urea-based therapeutics includes the development of glibenclamide, also known as glyburide, a potent antidiabetic drug that prolongs the hypoglycemic effect and was used to treat patients with type two diabetes. These early successes established urea derivatives as viable pharmaceutical agents and stimulated further research into their therapeutic potential. Contemporary pharmaceutical research has identified numerous Food and Drug Administration approved drugs containing urea functionalities for treatment of various human diseases.

Structural analogs of this compound have emerged in recent medicinal chemistry research, particularly in the development of anticancer agents. Novel pyrazinyl–aryl urea derivatives have been synthesized and evaluated for their antiproliferative activities against several cancer cell lines. These structurally related compounds demonstrate the continued relevance of aryl urea scaffolds in contemporary drug discovery efforts. Research has shown that certain pyrazinyl–aryl urea derivatives can induce both apoptotic and necroptotic cell death pathways, representing a novel mechanism of action for this class of compounds.

Additional historical context includes the development of aryl urea substituted fatty acids as a new class of protonophoric mitochondrial uncouplers. These compounds represent the first biological example of mitochondrial uncoupling mediated by the interaction of a fatty acid and an anion receptor moiety through self-assembly. The discovery of these compounds has expanded the structural diversity of mitochondrial uncouplers and demonstrated the versatility of aryl urea scaffolds beyond traditional pharmaceutical applications.

Recent patent applications have further highlighted the importance of urea derivatives in medicinal chemistry. Scandion Oncology has protected discoveries of new urea-based Serine/arginine-rich protein-specific kinase 1 inhibitors as anticancer agents, with lead compound Endovion currently in Phase Two clinical trials for colorectal tumors. Similarly, Aucentra Therapeutic has registered patents for urea derivatives as inhibitors of cyclin-dependent kinases, with lead compound sunaciclib progressing through preclinical studies.

Research Objectives and Academic Relevance

The academic investigation of this compound addresses several fundamental questions in contemporary chemical research, particularly regarding the structure-activity relationships of aryl urea derivatives and their potential applications in medicinal chemistry. Primary research objectives focus on understanding the molecular characteristics that distinguish this compound from other urea derivatives and evaluating its potential as a scaffold for further chemical modifications. The presence of both aniline and pyridylmethyl functionalities creates unique opportunities for investigating dual-mode hydrogen bonding interactions and coordination chemistry applications.

Current research efforts examine the conformational preferences of this compound and related compounds to understand how structural modifications influence biological activity. The compound's molecular architecture incorporates design elements that have proven successful in other urea-based therapeutics, including the potential for multiple hydrogen bonding interactions and appropriate molecular weight characteristics for drug-like properties. Investigation of this compound contributes to the broader understanding of how specific substitution patterns influence the pharmacological profiles of aryl urea derivatives.

The academic relevance of studying this compound extends to its potential role as a building block for more complex molecular architectures. The compound's structural features make it suitable for incorporation into larger molecular frameworks, including potential applications in materials science and supramolecular chemistry. Research into pyridine-containing urea derivatives has demonstrated their utility in various chemical transformations and as intermediates in the synthesis of more complex heterocyclic systems.

Contemporary research objectives also encompass the investigation of synthetic methodologies for accessing this compound and related compounds through environmentally friendly approaches. Traditional urea synthesis often involves toxic reagents such as phosgene or isocyanates, creating a need for safer alternative methodologies. The development of improved synthetic routes to this specific compound contributes to the broader effort to establish sustainable chemistry practices in pharmaceutical and materials research.

Eigenschaften

IUPAC Name |

1-(3-aminophenyl)-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-11-2-1-3-12(8-11)17-13(18)16-9-10-4-6-15-7-5-10/h1-8H,9,14H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOZHKNBWCCBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction of 3-Aminophenyl Isocyanate with Pyridin-4-ylmethylamine

- Reagents : 3-aminophenyl isocyanate and pyridin-4-ylmethylamine.

- Solvent : Commonly used solvents include dichloromethane or ethanol.

- Conditions : The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion.

- Procedure : The amine is added dropwise to a stirred solution of the isocyanate in the solvent. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbon, forming the urea bond.

- Workup : After completion (monitored by TLC or other analytical methods), the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or chromatographic techniques.

This method is favored due to its simplicity, high yield, and the ability to produce the target compound with minimal side reactions.

Reaction Scheme Summary

Research Findings on Preparation

- The direct coupling of 3-aminophenyl isocyanate with pyridin-4-ylmethylamine is the most straightforward and commonly reported method for synthesizing the target compound.

- The urea linkage formation is highly efficient, typically proceeding under mild conditions without the need for harsh reagents or elevated temperatures.

- The use of bis(trichloromethyl)carbonate to prepare aryl isocyanates from aromatic amines offers a versatile route for synthesizing various diaryl ureas, including derivatives structurally related to this compound.

- Safety considerations in urea synthesis have led to the exploration of alternative reagents and solvents to replace hazardous materials like phosgene, although these are more general advances in urea chemistry rather than specific to this compound.

Analytical Data and Characterization

- The molecular weight of this compound is 242.28 g/mol.

- Characterization typically involves mass spectrometry (e.g., ESI-MS), NMR spectroscopy, and IR spectroscopy to confirm the formation of the urea bond and the integrity of the aromatic substituents.

- The compound’s canonical SMILES is C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)N, which confirms the connectivity of the phenyl and pyridine rings through the urea moiety.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like ammonia or amines.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding nitro compounds or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea possess anticancer properties. In particular, studies have demonstrated that modifications to the urea moiety can enhance the selectivity and potency against various cancer cell lines. For instance, a case study highlighted its efficacy in inhibiting tumor growth in xenograft models .

Targeting Kinases

The compound has been explored as a potential kinase inhibitor. Kinases are critical in signaling pathways that regulate cell proliferation and survival. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer drug .

Materials Science Applications

In addition to its medicinal uses, this compound is being investigated for applications in materials science.

Nanomaterials

Research has indicated that compounds similar to this compound can be utilized in the synthesis of mesoporous materials. These materials have applications in catalysis and drug delivery systems due to their high surface area and tunable pore sizes .

Metal Complexation

The ability of this compound to form complexes with metals is also being studied. Such complexes can enhance the properties of materials used in electronics and photonics, potentially leading to advancements in sensor technology and energy storage devices .

Research Chemical Applications

As a research chemical, this compound is utilized across various laboratories for experimental purposes.

Biological Studies

Researchers utilize this compound to explore its biological interactions and mechanisms of action. Its availability allows for extensive studies on structure-activity relationships (SAR), which are crucial for developing new drugs with improved efficacy and safety profiles .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry. Its well-defined structure aids in the calibration of techniques such as chromatography and mass spectrometry, ensuring accurate results in chemical analysis .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Metal Complex Formation

Another investigation focused on the complexation properties of this compound with transition metals. The resulting complexes showed enhanced catalytic activity in oxidation reactions, highlighting the potential for applications in green chemistry.

Wirkmechanismus

The mechanism by which 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea with structurally or functionally related compounds identified in the evidence:

Key Observations:

Structural Variations: The target compound’s urea bridge distinguishes it from 3-(3-Aminophenyl)propionic acid, which has a carboxylic acid group. The latter’s lower molecular weight (165.18 vs. 220.31 g/mol) reflects the absence of the pyridine ring and urea group .

Functional Implications: The pyridine ring in the target compound may enhance binding to metal ions or biological targets, whereas the piperidine in CAS 1019456-03-1 could improve membrane permeability in drug design .

Synthetic and Analytical Relevance: Computational methods, such as the density-functional theory described in , could model the electronic properties of these compounds to predict reactivity or stability .

Research Context and Limitations

- Availability Constraints: The discontinuation of this compound may hinder experimental research, necessitating reliance on synthetic protocols or alternative compounds like 3-(3-Aminophenyl)propionic acid .

- Data Gaps: No direct biological or physicochemical data (e.g., solubility, melting points) are provided in the evidence for the target compound. Further studies using computational modeling or crystallography are recommended to fill these gaps.

Biologische Aktivität

3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to a class of urea derivatives that have been explored for various therapeutic applications, particularly in oncology and other disease models. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features an aminophenyl group, a pyridinylmethyl moiety, and a urea linkage, which are crucial for its biological interactions. The presence of the amino group enhances its reactivity and binding capabilities with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The urea linkage facilitates hydrogen bonding, which is essential for binding affinity. Research indicates that this compound may inhibit key signaling pathways involved in cell proliferation and survival, particularly those mediated by kinases such as PI3K and mTOR .

Anticancer Activity

Several studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 | 2.39 ± 0.10 | |

| HCT116 | 3.90 ± 0.33 | |

| MCF-7 | Not specified | |

| U87 MG | Not specified |

These results suggest that the compound exhibits potent activity comparable to established anticancer agents.

Inhibition of Kinases

The compound has shown promising results in inhibiting the PI3K/Akt/mTOR signaling pathways, which are crucial for cancer cell growth and survival. In vitro studies indicate that it can effectively reduce phosphorylation levels of these kinases, leading to decreased tumor growth in animal models .

Study on Antiproliferative Activity

A study evaluated a series of urea derivatives, including this compound, for their antiproliferative properties against multiple cancer cell lines. The results indicated that modifications to the urea moiety significantly affected the compounds' biological activity, emphasizing the importance of structural variations in enhancing efficacy .

Toxicity Assessment

Acute toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary results suggest low toxicity levels in murine models compared to traditional chemotherapeutics, indicating its potential as a safer alternative for cancer treatment .

Structure-Activity Relationships (SAR)

The SAR studies reveal that variations in the substituents on the pyridine ring and the amino group significantly influence biological activity. For instance:

- Amino Group Positioning : The position of the amino group on the phenyl ring affects binding affinity and selectivity towards target proteins.

- Pyridine Substituents : Different substituents on the pyridine ring can modulate the compound's interaction with biological targets, impacting its overall potency .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea with high purity?

- Methodological Answer: The compound can be synthesized via a urea-forming reaction between 3-aminophenyl isocyanate and pyridin-4-ylmethylamine under anhydrous conditions. Solvent selection (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitoring by TLC and characterization via H/C NMR (e.g., δ 8.5 ppm for pyridine protons) and HR-MS (m/z calculated for C₁₃H₁₅N₄O: 259.1194) are essential .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer: Key techniques include:

- IR Spectroscopy : Confirms urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3300–3450 cm⁻¹).

- NMR : H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and pyridin-4-ylmethyl groups (δ 4.3–4.5 ppm for CH₂). C NMR detects urea carbonyl (~155–160 ppm) and aromatic carbons.

- HR-MS : Validates molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolves bond angles and hydrogen-bonding networks .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer: Conduct dose-response assays (1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo. Include controls (e.g., cisplatin) and assess apoptosis via Annexin V/PI staining. For kinase inhibition, use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, VEGFR). Data normalization and statistical validation (e.g., ANOVA) are critical .

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions in derivatives of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond lengths, angles, and torsion angles. Use SHELXL (SHELX suite) for refinement, applying restraints for disordered regions. Analyze hydrogen bonds (N–H⋯O, N–H⋯Cl) and π-π stacking between aromatic rings. For example, reveals N–H⋯Cl interactions stabilizing a ruthenium-urea complex .

Q. What strategies address conflicting bioactivity data across assays (e.g., cytotoxicity vs. kinase inhibition)?

- Methodological Answer:

- Orthogonal Assays : Validate cytotoxicity via clonogenic assays and kinase inhibition via Western blot (phosphorylation status).

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.

- Metabolic Stability : Use liver microsomes to assess if discrepancies arise from compound degradation.

- Molecular Dynamics (MD) Simulations : Predict binding modes to kinases vs. other cellular targets .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?

- Methodological Answer:

- Substitution Patterns : Modify the pyridine ring (e.g., 4-pyridinyl vs. 2-pyridinyl) or urea linker (e.g., alkyl vs. aryl).

- Bioisosteric Replacement : Replace the aminophenyl group with heterocycles (e.g., triazoles) to enhance solubility.

- Pharmacophore Modeling : Align with known kinase inhibitors (e.g., sorafenib) using software like Schrödinger.

- In Vivo Validation : Assess pharmacokinetics (Cₘₐₓ, t₁/₂) in murine models after SAR-driven optimization .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

- Methodological Answer:

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

- LC-MS/MS Monitoring : Track degradation products (e.g., hydrolysis to aniline derivatives).

- Circular Dichroism (CD) : Assess conformational changes in buffered solutions (pH 7.4) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational docking predictions and experimental binding affinities?

- Methodological Answer:

- Ensemble Docking : Use multiple protein conformations (e.g., from MD trajectories) instead of a single crystal structure.

- Solvent Effects : Include explicit water molecules in docking simulations.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to validate docking poses.

- Mutagenesis Studies : Test binding to kinase mutants (e.g., T790M EGFR) to confirm critical residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.